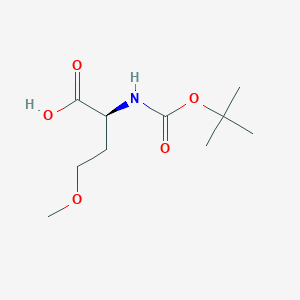

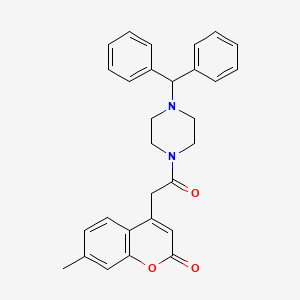

![molecular formula C13H15N3O B2700278 (2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile CAS No. 339278-27-2](/img/structure/B2700278.png)

(2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile, commonly referred to as 2Z-DMAP-MIMP, is an organic compound belonging to the class of amines. It is a stable, white solid with a molecular weight of 220.3 g/mol. 2Z-DMAP-MIMP has a variety of uses in scientific research, including as a reagent in organic synthesis and in the study of biochemical and physiological effects.

Scientific Research Applications

Quantum Chemical Analysis and Molecular Structure

One significant application involves the quantum chemical analysis and molecular structure investigation of closely related derivatives. For instance, Jasiński et al. (2016) delved into the zwitterionic nature of an analogous push–pull molecule through experimental and theoretical methods, revealing its low reactivity and stable E-isomer structure in solid state and solution, as evidenced by spectroscopic and DFT calculations (Jasiński et al., 2016).

Photocycloaddition Reactions

In the realm of organic synthesis, the compound's derivatives have been used in photocycloaddition reactions. For example, van Wolven et al. (2006) reported on the synthesis of oxetanes by irradiating methyl phenylglyoxylate in the presence of 2-aminopropenenitriles, yielding products with potential for further chemical transformations (van Wolven et al., 2006).

Photoinduced Charge Transfer

The compound also plays a role in studies of photoinduced intramolecular charge transfer. Yang et al. (2004) investigated the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, demonstrating how substituents in the N-aryl group affect the formation of twisted intramolecular charge transfer states, highlighting the compound's utility in understanding photophysical processes (Yang et al., 2004).

Metal Ion Sensing

In analytical chemistry, derivatives of the compound have been developed as fluoroionophores for metal ion sensing. Hong et al. (2012) synthesized derivatives that chelate Zn+2 and Cd+2 ions, demonstrating their application in selective metal recognition and potential for use in environmental and biological sensing (Hong et al., 2012).

Corrosion Inhibition

Moreover, the compound's derivatives have been evaluated as corrosion inhibitors. Emregül and Hayvalı (2006) studied a Schiff base derivative's inhibitory action on steel corrosion in acidic conditions, illustrating the compound's potential in materials science and engineering applications (Emregül & Hayvalı, 2006).

Nonlinear Optical Properties

Furthermore, the compound's derivatives exhibit nonlinear optical properties. Rahulan et al. (2014) synthesized a novel chalcone derivative and investigated its nonlinear absorption behavior, suggesting applications in optical device technology (Rahulan et al., 2014).

properties

IUPAC Name |

(Z)-3-[4-(dimethylamino)phenyl]-2-[(E)-methoxyiminomethyl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-16(2)13-6-4-11(5-7-13)8-12(9-14)10-15-17-3/h4-8,10H,1-3H3/b12-8+,15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKZRVJXNRLQJK-AMHPPWGGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C(C=NOC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C(/C=N/OC)\C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

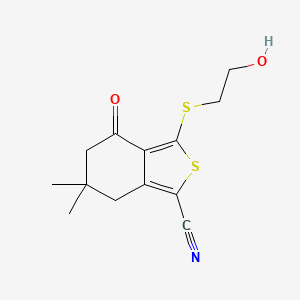

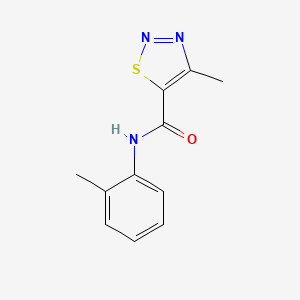

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2700195.png)

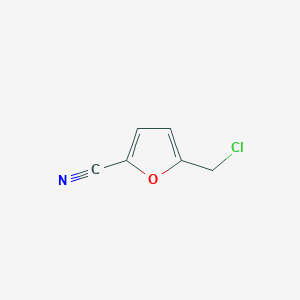

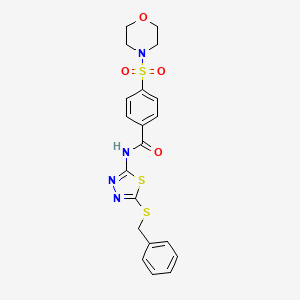

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2700203.png)

![2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2700204.png)

![1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2700210.png)

![Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B2700214.png)

![4-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiadiazole-5-carboxamide](/img/structure/B2700215.png)

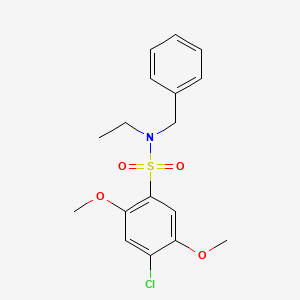

![4-[4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2700218.png)